REACTION_CXSMILES
|
C[O-].[Na+].C[C:5](C)(C([O-])=O)[C:6]([O-])=[O:7].[C:13]1(=[C:19](C#N)[C:20]([NH2:22])=[O:21])[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1.[OH-].[Na+]>CO>[O:7]=[C:6]1[NH:22][C:20](=[O:21])[CH2:19][C:13]2([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18]2)[CH2:5]1 |f:0.1,4.5|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
sodium methylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
145.5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)[O-])(C(=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
550 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
148 g
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)=C(C(=O)N)C#N
|
Name
|
|
Quantity
|
626 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
WAIT
|
Details
|
The mixture is left under agitation for 1.5 hours at 30° C.
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
DISTILLATION
|
Details
|
400 ml of methanol are distilled
|
Type
|
TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
is formed which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with water until the washing waters
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at 45° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC2(CC(N1)=O)CCCCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69 g | |
YIELD: CALCULATEDPERCENTYIELD | 42.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |